Epitizide vs. Hydrochlorothiazide: Structural Differentiation via Trifluoroethylthio Moiety
Epitizide is structurally distinct from hydrochlorothiazide (HCTZ) due to the presence of a trifluoroethylthio group at the 3-position of the benzothiadiazine ring. HCTZ possesses a hydrogen atom at this position, resulting in a molecular formula of C7H8ClN3O4S2 (MW 297.74) compared to Epitizide's C10H11ClF3N3O4S3 (MW 425.86) [1]. The trifluoroethylthio moiety introduces significant differences in lipophilicity and steric bulk, which may alter membrane permeability, protein binding, and metabolic stability [2]. This structural divergence necessitates distinct analytical methods for detection [3].
| Evidence Dimension | Chemical Structure and Molecular Weight |
|---|---|
| Target Compound Data | C10H11ClF3N3O4S3; MW 425.86 g/mol |
| Comparator Or Baseline | Hydrochlorothiazide: C7H8ClN3O4S2; MW 297.74 g/mol |
| Quantified Difference | Difference in MW: +128.12 g/mol; presence of CF3 and SCH2 groups |
| Conditions | Chemical structure comparison |
Why This Matters
Procurement decisions must account for the unique chemical entity, as the structural variation precludes direct analytical method transfer or bioequivalence assumptions.
- [1] DrugBank. Epitizide. DB13989. Hydrochlorothiazide. DB00999. View Source
- [2] PubChem. Epitizide. Compound Summary. National Library of Medicine. View Source
- [3] Guchelaar HJ, et al. A high performance liquid chromatographic method for the screening of 17 diuretics in human urine. Fresenius J Anal Chem. 1999;363(7):700-705. View Source
